3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated benzyl and phenyl groups, which can impart specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as fluorobenzyl and fluorophenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final tetrahydropyrimido[2,1-f]purine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorinated groups can enhance its binding affinity and specificity, leading to more pronounced effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A related compound used as a starting reagent in organic synthesis.
4-(2′-Fluorobenzyloxy)phenylboronic acid: Another fluorinated compound with applications in organic chemistry.
Uniqueness
3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its unique tetrahydropyrimido[2,1-f]purine core structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C23H21F2N5O2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21F2N5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
OMHSZQXTVQOCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.